7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-15-9-11-27(12-10-15)14-18-21(28)8-7-16-13-17(24(29)30-22(16)18)23-25-19-5-3-4-6-20(19)26(23)2/h3-8,13,15,28H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYLKTZCZFPERL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the chromen-2-one core. One common approach is the condensation of 1-methyl-1H-benzo[d]imidazole-2-carboxaldehyde with 4-methylpiperidine in the presence of a suitable catalyst, followed by the addition of a hydroxy group at the 7-position.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific solvents to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced forms of the compound.
Substitution: Introduction of different alkyl or aryl groups at specific positions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one. For instance, derivatives containing benzimidazole and coumarin scaffolds have shown promising results against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation through mechanisms involving the modulation of key signaling pathways such as the MDM2-p53 interaction, which is crucial for tumor suppression .
- Case Studies :
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Compounds with structural similarities to this compound have been investigated for their antimicrobial properties.
- Efficacy Against Resistant Strains : Research has shown that certain derivatives exhibit activity against resistant bacterial strains, highlighting their potential as effective therapeutic agents in treating infections that are difficult to manage with conventional antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Modifications on the benzimidazole and piperidine moieties can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Substitution on benzimidazole ring | Enhances anticancer potency |
| Variation in piperidine side chain | Affects antimicrobial efficacy |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors involved in various biological processes, leading to its therapeutic effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Key Analogs
The following analogs differ in substituents at the 8-position of the coumarin scaffold, significantly altering their physicochemical and biological profiles:
Compound A : 6-Ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one
- Substituent : 4-Methylpiperazinylmethyl (tertiary amine with a second nitrogen).
- Molecular Formula : C26H32N4O3.
- Molecular Weight : 472.56 g/mol.
- Key Differences: The piperazine ring introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity.
Compound B : 3-(1H-Benzo[d]imidazol-2-yl)-7-hydroxy-8-((3-methylpiperidin-1-yl)methyl)-2H-chromen-2-one
- Substituent : 3-Methylpiperidinylmethyl.
- Molecular Formula : C24H27N3O3 (same as target compound).
- Molecular Weight : 405.49 g/mol.
- Key Differences :
- Methyl group at the 3-position of the piperidine ring alters conformational flexibility and steric interactions.
- Reduced steric hindrance compared to the 4-methyl analog may improve binding to hydrophobic pockets.
Compound C : 8-((Diethylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
- Substituent: Diethylaminomethyl.
- Molecular Formula : C22H23N3O3.
- Molecular Weight : 377.44 g/mol.
- Key Differences: Diethylamino group increases lipophilicity, enhancing blood-brain barrier penetration. Reduced steric bulk compared to piperidine/piperazine derivatives may lower target specificity.
Key Observations:
Lipophilicity: Compound C’s diethylamino group elevates LogP, favoring membrane permeability but risking off-target effects.
Steric Effects : The 4-methyl group in the target compound may optimize interactions with hydrophobic enzyme pockets compared to Compound B’s 3-methyl analog.
Biological Activity
7-Hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 403.47 g/mol. The structure comprises a coumarin backbone substituted with a benzimidazole and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O3 |
| Molecular Weight | 403.47 g/mol |
| CAS Number | 384361-44-8 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated high activity against various bacterial strains, including Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and Bacillus subtilis .
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives were tested using the disc diffusion method at concentrations of 25, 50, 75, and 100 mg/L. The results showed that the compound effectively inhibited bacterial growth at higher concentrations, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been explored for its anticancer properties. It was found to inhibit the proliferation of cancer cell lines, including A549 cells (lung cancer) by interfering with key cellular pathways. The mechanism involves the inhibition of macrophage migration inhibitory factor (MIF), which plays a critical role in cancer progression .
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 16 ± 1 | Inhibition of MIF interaction |
| Other Cancer Lines | TBD | TBD |
The biological activity of this compound is attributed to its ability to bind to specific targets within cells. Notably, it shows high affinity for the MIF tautomerase active site, which is crucial for its inhibitory effects on MIF-related pathways . This binding disrupts the interaction between MIF and its receptor CD74, leading to reduced cell proliferation and migration.
Q & A
Q. What are the key steps for synthesizing 7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, and how can purity be optimized?
- Methodology : Use a multi-step approach involving: (i) Coumarin core formation via condensation of substituted salicylaldehydes with activated methylene compounds (e.g., using Pechmann or Kostanecki-Robinson reactions). (ii) Benzimidazole coupling via cyclization of o-phenylenediamine derivatives with carbonyl groups under acidic conditions . (iii) Piperidine substitution using nucleophilic alkylation or reductive amination to introduce the 4-methylpiperidinyl group .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (solvent: ethanol/water) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm for coumarin and benzimidazole), methyl groups (δ 1.2–2.5 ppm), and piperidine protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₃, CH₂, and CH groups .
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) functionalities .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., ESI+ mode) and fragmentation patterns to validate substituents .
Q. What solvent systems are optimal for chromatographic separation of this compound?
- Methodology : Test polar/non-polar solvent combinations (e.g., CHCl₃:MeOH 9:1 or EtOAc:hexane 3:7) via TLC. For HPLC, use a C18 column with a gradient of acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives?
- Methodology : (i) Synthetic variation : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at position 1) or piperidine (e.g., alkyl chain length) . (ii) Biological assays : Test derivatives against target enzymes (e.g., kinases) or cell lines (e.g., HUVECs) using IC₅₀ determination and dose-response curves . (iii) Statistical analysis : Apply ANOVA to compare activity across derivatives and identify significant structural contributors .
Q. What computational methods are suitable for predicting the drug-likeness and target binding of this compound?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., histamine H1/H4 receptors) .
- ADMET prediction : Calculate LogP (<5), topological polar surface area (TPSA <140 Ų), and hydrogen bond donors/acceptors using SwissADME .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
Q. How can conflicting solubility data from different studies be resolved?
- Methodology : (i) Controlled experiments : Measure solubility in buffered solutions (pH 1–10) using UV-Vis spectroscopy. (ii) Thermodynamic analysis : Calculate Gibbs free energy of dissolution (ΔG) to identify pH-dependent trends . (iii) Cross-validate with HPLC quantification under identical conditions .
Q. What experimental designs are robust for studying environmental fate or biodegradation?
- Methodology : (i) Longitudinal studies : Expose the compound to simulated environmental conditions (soil/water matrices) and monitor degradation via LC-MS/MS . (ii) Ecotoxicology assays : Use Daphnia magna or algae to assess acute/chronic toxicity (OECD guidelines) . (iii) QSPR modeling : Relate molecular descriptors (e.g., hydrophobicity) to biodegradation rates .
Q. How can synthetic byproducts be identified and minimized during scale-up?
- Methodology : (i) Process analytical technology (PAT) : Use in-situ FTIR to monitor reaction intermediates . (ii) DoE optimization : Vary temperature, solvent, and catalyst loading (e.g., central composite design) to reduce impurities . (iii) Purification : Employ preparative HPLC with a chiral column if enantiomeric byproducts are detected .
Methodological Frameworks
Q. How to link research on this compound to a theoretical framework in medicinal chemistry?
- Methodology : (i) Target hypothesis : Align with receptor theory (e.g., GPCR modulation) or enzyme inhibition kinetics . (ii) Data interpretation : Use Scatchard plots for binding affinity or Lineweaver-Burk plots for enzyme kinetics . (iii) Literature integration : Compare results to established SAR models for benzimidazole-coumarin hybrids .
Q. What statistical approaches are appropriate for analyzing dose-dependent cytotoxicity data?
- Methodology :
(i) Non-linear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC₅₀ values.
(ii) ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD) .
(iii) Machine learning : Train random forest models to predict cytotoxicity from molecular descriptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
